Cas no 86347-14-0 (Medetomidine)

Medetomidine 化学的及び物理的性質
名前と識別子
-
- 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
- Medetomidine
- 1H-Imidazole,5-[1-(2,3-dimethylphenyl)ethyl]-
- 4-[1-(2,3-DIMETHYLPHENYL)ETHYL]-1H-IMIDAZOLE
- (rac)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole
- DoMtor
- Medetomidina
- Medetomidina [spanish]
- Medetomidine [inn:ban]
- Medetomidinum
- Medetomidinum [Latin]
- (+-)-4-(alpha,2,3-trimethylbenzyl)imidazole
- (RS)-4-(alpha,2,3-Trimethylbenzyl)imidazol
- CUHVIMMYOGQXCV-UHFFFAOYSA-N
- 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]-
- AK115836
- Dexmedetomidina
- 1H-Imidazole, 4-(1-(2,3-dimethylphenyl)ethyl)-
- 5-[1-(2,3-dimethylphenyl)e
- 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]- (9CI)
- 5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (ACI)
- (±)-Medetomidine
- dl-Medetomidine
- Selektope
- Slectope
- BRD-A21607826-003-05-1
- CHEBI:48552
- AS-35172
- L001361
- IH-Imidazole, 4(1-(2,3-dimethylphenyl)ethyl)-
- 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
- UNII-MR15E85MQM
- NS00021377
- (+/-)-4-(alpha,2,3-trimethylbenzyl)imidazole
- Domitor (veterinary)
- AB01566810_01
- MEDETOMIDINE [MI]
- AKOS037643760
- MEDETOMIDINE [INN]
- Medetomidinum (Latin)
- C13H16N2
- MEDETOMIDINE [GREEN BOOK]
- BCP06913
- HY-17034
- DA-65314
- SCHEMBL26432
- (rs)-4-[1-(2,3-dimethylphenyl)ethyl]-3h-imidazole
- EN300-7382825
- MFCD00880557
- DTXSID6048258
- DB-060542
- 6918-06-5
- MFCD24392996
- SY114102
- (+/-)-4-(.ALPHA.,2,3-TRIMETHYLBENZYL)IMIDAZOLE
- 1H-IMIDAZOLE, 4-(1-(2,3-DIMETHYLPHENYL)ETHYL)-, (+/-)-
- 86347-14-0
- BRD-A66563878-003-01-8
- DTXCID1028233
- Medetomidine (INN)
- BDBM50036913
- Q427179
- BCP12592
- DB11428
- L000223
- BRD-A21607826-003-04-4
- HMS3651H20
- CHEMBL77921
- SB17478
- MR15E85MQM
- MFCD00864346
- SY116126
- (S)-medetomidine; Dexmedetomidinum
- D08165
- BRD-A21607826-003-06-9
- (+)-(S)-4-[1-(2,3-dimethylphenyl) ethyl]-1H -imidazole monohydrochloride
- CS-0734
- AKOS016010776
- Domitor [veterinary] (TN)
-
- MDL: MFCD00864346
- インチ: 1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
- InChIKey: CUHVIMMYOGQXCV-UHFFFAOYSA-N
- ほほえんだ: N1C=C(C(C)C2C(C)=C(C)C=CC=2)NC=1
計算された属性
- せいみつぶんしりょう: 200.13100
- どういたいしつりょう: 200.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.053
- ゆうかいてん: 151.5 - 152.5 deg C
- ふってん: 381.9°C at 760 mmHg
- フラッシュポイント: 191.3°C
- 屈折率: 1.569
- PSA: 28.68000
- LogP: 3.17830
Medetomidine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Medetomidine 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Medetomidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM329523-100g |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
86347-14-0 | 95%+ | 100g |
$644 | 2023-01-19 | |
ChemScence | CS-0734-10mg |
Medetomidine |
86347-14-0 | 99.97% | 10mg |
$80.0 | 2021-09-02 | |
DC Chemicals | DCAPI1580-100 mg |
Medetomidine |
86347-14-0 | >99% | 100mg |
$200.0 | 2022-02-28 | |
DC Chemicals | DCAPI1580-1 g |
Medetomidine |
86347-14-0 | >99% | 1g |
$800.0 | 2022-02-28 | |
Chemenu | CM329523-100g |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole |
86347-14-0 | 95%+ | 100g |
$644 | 2021-08-18 | |
TRC | M245460-10mg |
Medetomidine |
86347-14-0 | 10mg |
$87.00 | 2023-05-18 | ||
TRC | M245460-5mg |
Medetomidine |
86347-14-0 | 5mg |
$75.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ520-5mg |
Medetomidine |
86347-14-0 | 99+% | 5mg |
707CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XQ520-10mg |
Medetomidine |
86347-14-0 | 99+% | 10mg |
1244CNY | 2021-05-08 | |
TRC | M245460-100mg |
Medetomidine |
86347-14-0 | 100mg |
$661.00 | 2023-05-18 |
Medetomidine 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Chloroform , Water ; rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 8 h, 40 psi, rt
ごうせいかいろ 2
1.2 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Solvents: Chloroform ; cooled; 6 h, rt
1.3 Reagents: Water ; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 3.5 - 4, rt; pH 12, rt
Medetomidine Raw materials
- 1’-Hydroxy N-Trityl Medetomidine
- 5-1-(2,3-Dimethylphenyl)ethenyl-1H-imidazole
- N-Trimethylsilylimidazole
- 1-(2,3-Dimethylphenyl)ethanol
- 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole
Medetomidine Preparation Products
Medetomidine 関連文献
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Dana Ameen,Timothy J. Snape Med. Chem. Commun. 2013 4 893
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Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
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Bholanath Pakhira,Mitrajit Ghosh,Afreen Allam,Sabyasachi Sarkar RSC Adv. 2016 6 29779
-
Susanne Kimeswenger,Barbara Sterniczky,Anne Kramer,Katharina Tillmann,Jutta Gamper,Dagmar Foedinger,Peter Petzelbauer,Christian Jantschitsch Photochem. Photobiol. Sci. 2019 18 129
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Cara Moloney,Fatemeh Mehradnia,Robert J. Cavanagh,Asmaa Ibrahim,Amanda K. Pearce,Alison A. Ritchie,Philip Clarke,Ruman Rahman,Anna M. Grabowska,Cameron Alexander Biomater. Sci. 2023 11 6545
-
Jo?o Conde,Furong Tian,Yulan Hernandez,Chenchen Bao,Pedro V. Baptista,Daxiang Cui,Tobias Stoeger,Jesus M. de la Fuente Nanoscale 2015 7 9083
-
Qi Pan,Yosuke Tsuji,Athira Sreedevi Madhavikutty,Seiichi Ohta,Ayano Fujisawa,Natsuko F. Inagaki,Mitsuhiro Fujishiro,Taichi Ito Biomater. Sci. 2023 11 6781
-
Emanuele Mauri,Edoardo Micotti,Arianna Rossetti,Lucio Melone,Simonetta Papa,Giulia Azzolini,Stefano Rimondo,Pietro Veglianese,Carlo Punta,Filippo Rossi,Alessandro Sacchetti Soft Matter 2018 14 558
-
Carlos Caro,Ashish Avasthi,Jose M. Paez-Mu?oz,Manuel Pernia Leal,María L. García-Martín Biomater. Sci. 2021 9 7984
-
Takumi Takahashi,Reina Kamiyoshihara,Yurika Otoki,Junya Ito,Shunji Kato,Takuji Suzuki,Shinji Yamashita,Takahiro Eitsuka,Ikuo Ikeda,Kiyotaka Nakagawa Food Funct. 2020 11 8068
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives o-Xylenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Xylenes o-Xylenes
- Pharmaceutical and Biochemical Products Medical Disease Classifications
- Other Chemical Reagents
Medetomidineに関する追加情報
Comprehensive Overview of Medetomidine (CAS No. 86347-14-0): Pharmacology, Applications, and Research Insights
Medetomidine, a compound with the CAS number 86347-14-0, is a highly selective alpha-2 adrenergic receptor agonist widely recognized for its sedative, analgesic, and anxiolytic properties. This pharmaceutical agent has garnered significant attention in veterinary medicine, research, and clinical applications due to its efficacy and safety profile. The chemical structure of Medetomidine enables it to bind preferentially to alpha-2 receptors, modulating neurotransmitter release and producing dose-dependent effects.
In recent years, the demand for Medetomidine HCl and related formulations has surged, driven by its utility in veterinary anesthesia and pain management. Pet owners and veterinarians frequently search for terms like "Medetomidine for dogs" or "Medetomidine sedation protocol", reflecting its widespread use in companion animal care. Additionally, researchers exploring non-opioid analgesics often investigate Medetomidine mechanisms of action, as it offers a promising alternative to traditional opioid-based therapies.
The pharmacological profile of CAS 86347-14-0 reveals its versatility. At lower doses, it induces sedation without significant respiratory depression, while higher doses provide profound analgesia. This dual functionality makes it invaluable in procedures requiring patient immobility, such as imaging or minor surgeries. Notably, Medetomidine reversal agents like atipamezole are often co-administered to rapidly counteract its effects, enhancing procedural safety.
Emerging trends highlight interest in Medetomidine in exotic animal medicine, particularly for species like rabbits, ferrets, and birds. Online queries such as "Medetomidine dosage for rabbits" or "avian sedation with Medetomidine" demonstrate this growing niche application. The compound's ability to provide reversible sedation with minimal cardiovascular impact makes it particularly suitable for these sensitive species.
From a molecular perspective, the Medetomidine chemical formula (C13H16N2) contributes to its high receptor specificity. This specificity minimizes off-target effects, reducing complications compared to older sedatives. Current research explores potential human medical applications, with studies investigating Medetomidine for procedural sedation in diagnostic imaging and outpatient settings.
Quality control remains paramount for Medetomidine suppliers, as purity directly impacts therapeutic outcomes. Analytical techniques like HPLC and mass spectrometry verify the identity of CAS 86347-14-0 batches, ensuring compliance with pharmacopeial standards. The compound's stability profile allows for various formulation approaches, including injectable solutions and transmucosal preparations.
Environmental considerations have prompted studies on Medetomidine ecotoxicity, particularly regarding aquatic ecosystems. While not classified as highly hazardous, proper disposal protocols are recommended. This aligns with broader pharmaceutical industry trends toward sustainable practices and environmental stewardship.
Future directions for Medetomidine research may explore synergistic combinations with other agents to enhance therapeutic windows. The development of species-specific protocols and refined dosing regimens continues to optimize its clinical utility. As understanding of alpha-2 adrenergic pathways deepens, novel applications for this versatile compound will likely emerge.
For researchers and practitioners, staying informed about Medetomidine pharmacokinetics and latest clinical guidelines ensures optimal patient outcomes. Regular updates to sedation protocols reflect evolving best practices, particularly regarding pre-anesthetic assessment and monitoring parameters during Medetomidine administration.
The global market for veterinary sedatives like Medetomidine continues to expand, driven by increasing pet healthcare expenditure and advancements in animal welfare standards. This growth underscores the importance of continued research into this valuable pharmaceutical agent and its derivatives.

